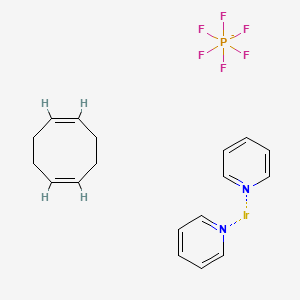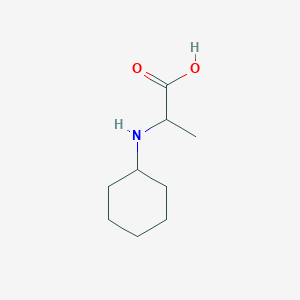
Boc-L-Thr-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-Butoxycarbonyl)-L-threonine: is a derivative of the amino acid threonine, commonly used in peptide synthesis. It is known for its role as a protecting group for the amino group in peptide synthesis, ensuring that the amino group does not react during the formation of peptide bonds. The compound has the molecular formula C9H17NO5 and a molecular weight of 219.23 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butoxycarbonyl)-L-threonine typically involves the protection of the amino group of L-threonine with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting L-threonine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, the production of N-(tert-Butoxycarbonyl)-L-threonine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques such as crystallization or chromatography to obtain the pure product .
化学反応の分析
Types of Reactions:
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
Coupling Reactions: N-(tert-Butoxycarbonyl)-L-threonine can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrochloric acid in dioxane.
Coupling: N,N’-diisopropylcarbodiimide, N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide.
Major Products Formed:
Deprotection: L-threonine.
Coupling: Peptides with extended amino acid chains.
科学的研究の応用
N-(tert-Butoxycarbonyl)-L-threonine is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
作用機序
The primary function of N-(tert-Butoxycarbonyl)-L-threonine is to protect the amino group during peptide synthesis. The Boc group prevents unwanted reactions at the amino site, allowing for selective peptide bond formation. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .
類似化合物との比較
- N-(tert-Butoxycarbonyl)-L-serine
- N-(tert-Butoxycarbonyl)-L-tyrosine
- N-(tert-Butoxycarbonyl)-L-leucine
Comparison: N-(tert-Butoxycarbonyl)-L-threonine is unique due to the presence of a hydroxyl group on the side chain, which can participate in hydrogen bonding and influence the folding and stability of peptides. This distinguishes it from other Boc-protected amino acids like N-(tert-Butoxycarbonyl)-L-serine, which lacks the additional chiral center, and N-(tert-Butoxycarbonyl)-L-tyrosine, which has an aromatic side chain .
特性
分子式 |
C9H17NO5 |
|---|---|
分子量 |
219.23 g/mol |
IUPAC名 |
(2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C9H17NO5/c1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5?,6-/m1/s1 |
InChIキー |
LLHOYOCAAURYRL-PRJDIBJQSA-N |
異性体SMILES |
CC([C@H](C(=O)O)NC(=O)OC(C)(C)C)O |
正規SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B15286480.png)
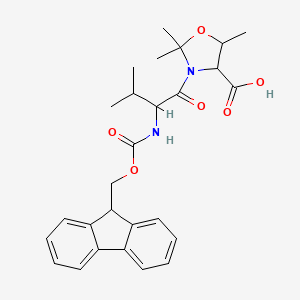
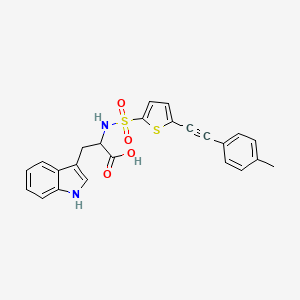
![2-[[2-[4-(difluoromethyl)-2-oxo-1,3-oxazolidin-3-yl]-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]amino]propanamide](/img/structure/B15286510.png)
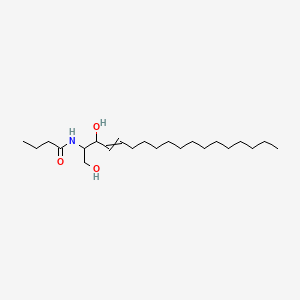

![5-[4-(3,5-Dichlorophenyl)phenyl]-2,3-dihydroxy-4-[(2-methoxyacetyl)amino]pentanoic acid](/img/structure/B15286553.png)
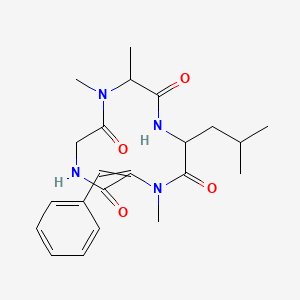
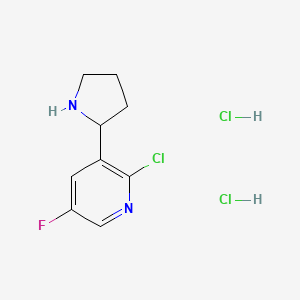
![3-[3-(1H-indol-3-yl)-acrylamido]-benzamide](/img/structure/B15286577.png)
![4-[[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid](/img/structure/B15286579.png)
